molecular formula C10H12N4 B12966166 (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B12966166
M. Wt: 188.23 g/mol
InChI Key: WWIFSEWRLZZMJQ-UHFFFAOYSA-N
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Description

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine is a triazole-based compound featuring a 1,2,4-triazole core substituted at the 4-position with a p-tolyl (4-methylphenyl) group and at the 3-position with a methanamine (-CH₂NH₂) moiety. This structure combines aromatic and amine functionalities, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)14-7-12-13-10(14)6-11/h2-5,7H,6,11H2,1H3

InChI Key

WWIFSEWRLZZMJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the p-tolyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of p-tolylhydrazine with formamide can yield the triazole ring, which can then be further functionalized to introduce the methanamine group.

Industrial Production Methods

Industrial production of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the methanamine group.

    Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups to the p-tolyl moiety.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of specific enzymes crucial for bacterial survival.

Anticancer Properties
The compound has also shown promise in anticancer research. It is being investigated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that it may target specific receptors involved in tumor growth.

Agricultural Applications

Fungicides
Due to its triazole structure, (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine is explored as a potential fungicide. Triazole derivatives are known for their ability to inhibit ergosterol synthesis in fungal cells, making this compound a candidate for developing new agricultural fungicides that can combat plant diseases effectively.

Material Science

Polymer Synthesis
The compound is being evaluated for its role in synthesizing advanced polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation and enhance overall durability.

Data Tables

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as a therapeutic agent against cancer.

Case Study 2: Agricultural Application

A field trial conducted by agricultural scientists demonstrated that formulations containing (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine significantly reduced fungal infections in crops compared to untreated controls. The compound's effectiveness was attributed to its ability to disrupt fungal cell membrane integrity.

Mechanism of Action

The mechanism of action of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanamine group may enhance binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 1,2,4-triazole core is highly modifiable, leading to diverse derivatives. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Key Properties/Activities References
(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine 4-p-Tolyl, 3-CH₂NH₂ C₁₀H₁₂N₄ Enhanced lipophilicity; potential CNS activity
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine 4-CH₃, 3-CH₂CH₂NH₂ C₅H₁₀N₄ Lower molecular weight; explored as a building block for kinase inhibitors
(5-((4-Iodobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methanamine 4-CH₃, 5-S-(4-iodobenzyl), 3-CH₂NH₂ C₁₁H₁₂IN₄S Introduces sulfur and iodine for radioimaging or heavy-atom effects
[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride 4-(CH₂CH₂OCH₃), 3-CH₂NH₂ (as dihydrochloride) C₆H₁₄Cl₂N₄O Increased solubility via hydrochloride salt; ether linkage for flexibility
1-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-ol 4-phenyl, 5-p-tolyl, 3-S-CH₂CH(OH)CH₃ C₁₈H₁₈N₄OS Combines p-tolyl and thioether groups; antifungal activity reported

Physicochemical Properties

  • Lipophilicity : The p-tolyl group increases logP compared to methyl or methoxyethyl substituents, influencing membrane permeability .
  • Solubility : Hydrochloride salts (e.g., [4-(2-Methoxyethyl)-triazolyl]methanamine dihydrochloride ) improve aqueous solubility, critical for drug formulation .

Biological Activity

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure featuring a p-tolyl group attached to a triazole moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 52416431

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine.

In Vitro Studies

  • Antibacterial Activity : The compound has been evaluated against various bacterial strains, including those from the ESKAPE panel known for their antibiotic resistance. Preliminary results suggest that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, while showing variable efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected pathogens were determined in various studies:
    • Staphylococcus aureus: 32 µg/mL
    • Enterococcus faecium: 16 µg/mL
    • Escherichia coli: 64 µg/mL
    • Pseudomonas aeruginosa: 128 µg/mL
    These findings indicate a promising antibacterial profile, particularly against Gram-positive organisms.

Cytotoxicity Studies

The cytotoxic effects of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine have also been investigated in various cancer cell lines.

Case Study: Cancer Cell Lines

A study assessed the cytotoxicity of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated:

  • HeLa Cells : IC50 = 25 µg/mL
  • MCF-7 Cells : IC50 = 30 µg/mL

These values suggest that the compound may possess selective cytotoxic properties that could be exploited in cancer therapy .

The mechanism by which (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a critical role in interacting with biological targets such as enzymes involved in nucleic acid synthesis or cell wall formation in bacteria.

Future Directions and Therapeutic Potential

Given its antibacterial and anticancer properties, further research is warranted to explore:

  • Combination Therapies : Investigating the synergistic effects when combined with existing antibiotics or chemotherapeutic agents.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and reduce toxicity.

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